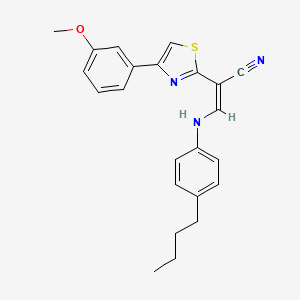

(Z)-3-((4-butylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "(Z)-3-((4-butylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile" often involves multi-step synthetic routes. For instance, a similar molecule, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic Acid, was prepared from aminoisoxazoles through skeletal rearrangement, demonstrating the complex synthesis processes involved in creating such compounds (Tatsuta et al., 1994).

Molecular Structure Analysis

The structural analysis of acrylonitrile derivatives reveals the importance of the Z configuration in their molecular structure. For example, the crystal structures of both E and Z isomers of a related compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, were determined, highlighting the role of molecular geometry in their physical properties (Shinkre et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving acrylonitrile derivatives are influenced by their functional groups and molecular structure. For instance, the synthesis and spasmolytic activities of 2-(1,2-benzisoxazol-3-yl)-3-[[omega-(dialkylamino)alkoxy]phenyl]acrylonitriles showcased the reactivity of such compounds and their potential biological activities (Naruto et al., 1982).

Physical Properties Analysis

The physical properties of acrylonitrile derivatives, such as their crystalline structure, are significantly influenced by their molecular conformation. Studies on compounds like (Z)-2-phenyl-3-(5-(4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)acrylonitrile provide insights into their photophysical and electrochemical characteristics, which are crucial for their potential applications (Bhanvadia et al., 2016).

Chemical Properties Analysis

The chemical properties of "(Z)-3-((4-butylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile" and related compounds can be explored through their reactivity patterns, such as the synthesis and reaction mechanisms involving acrylonitrile groups. An example is the synthesis of 3-(4-methoxyphenylazo)acrylic acid from 4-methoxylphenylhydra zine hydrochloride, showcasing the versatility of acrylonitrile derivatives in chemical synthesis (Liu et al., 2009).

Scientific Research Applications

Synthesis and Chemical Properties

One study discusses the Practical Preparation of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic Acid , which is a side-chain of the fourth generation of cephem antibiotics. This research focuses on the preparation methods from aminoisoxazoles through skeletal rearrangement, indicating the relevance of such compounds in antibiotic development (Tatsuta et al., 1994).

Antimicrobial and Cytotoxicity Studies

Another study on Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives reveals the process of synthesizing compounds with potential cytotoxic activity against cancer cells, suggesting the therapeutic applications of such chemicals (Hassan et al., 2014).

Material Science Applications

Research on Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels Prepared by γ-Radiation through amine compounds explores the development of materials with enhanced thermal stability and promising antibacterial and antifungal activities, indicating the potential for medical applications (Aly & El-Mohdy, 2015).

Optical and Electronic Applications

The study Donor-acceptor Substituted Thiophene Dyes for Enhanced Nonlinear Optical Limiting discusses the synthesis and characterization of thiophene dyes for optoelectronic devices, highlighting the significance of such compounds in protecting human eyes and optical sensors (Anandan et al., 2018).

properties

IUPAC Name |

(Z)-3-(4-butylanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3OS/c1-3-4-6-17-9-11-20(12-10-17)25-15-19(14-24)23-26-22(16-28-23)18-7-5-8-21(13-18)27-2/h5,7-13,15-16,25H,3-4,6H2,1-2H3/b19-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYXKTYUSJGYFP-CYVLTUHYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-((4-butylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone](/img/structure/B2489900.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide](/img/structure/B2489902.png)

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2489909.png)

![3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2489910.png)

![(E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2489917.png)